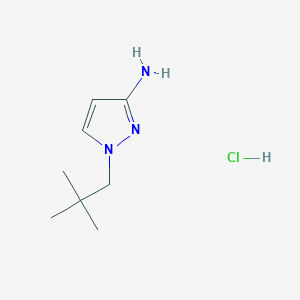
6-Butan-2-yl-2-chloropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Regioselective Conversion Applications
Katritzky et al. (1995) detailed the regioselective conversion of 3-cyano-6-hydroxy-2-pyridones into 3-cyano-6-amino-2-pyridones. This study highlights the chemical's utility in generating aminopyridones through reactions with phosphorus oxychloride, followed by treatment with liquid ammonia. Such transformations are pivotal in the synthesis of compounds with potential biological activities (Katritzky, Rachwał, & Smith, 1995).
Electrophilic and Nucleophilic Synthesis
Zhang, Tomizawa, and Casida (2004) discussed the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates as both electrophiles and nucleophiles. This innovative approach sheds light on the chemical's versatility in creating novel compounds for probing nicotinic acetylcholine receptor interactions in Drosophila, suggesting implications for studying insecticide action mechanisms (Zhang, Tomizawa, & Casida, 2004).
Spectroscopic Analysis and Structural Determination
Tranfić et al. (2011) achieved the synthesis and structural determination of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from its chloro analog. This study emphasizes the importance of spectroscopic techniques (X-ray diffraction, FT-IR, NMR) in confirming molecular structures and understanding the chemical's interactions at the molecular level. Such detailed analysis is crucial for the development of compounds with tailored properties for various applications (Tranfić, Halambek, Cetina, & Jukić, 2011).
Molecular Docking and Antimicrobial Activity
Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, demonstrating their potential in molecular docking screenings and exhibiting antimicrobial and antioxidant activity. This research underscores the compound's applicability in creating derivatives with significant biological activities, paving the way for further pharmacological investigations (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety and Hazards
properties
IUPAC Name |
6-butan-2-yl-2-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-3-7(2)9-5-4-8(6-12)10(11)13-9/h4-5,7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGKPOIURPFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250529-94-2 |
Source


|
| Record name | 6-(butan-2-yl)-2-chloropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)
![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)
![N-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2892523.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2892524.png)
